1,1'-(3-Nitrobenzylidene)DI(2-naphthol)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Nitrobenzylidene)DI(2-naphthol) typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-naphthol . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 1,1’-(3-Nitrobenzylidene)DI(2-naphthol) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3-Nitrobenzylidene)DI(2-naphthol) can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1,1’-(3-Aminobenzylidene)DI(2-naphthol).
Scientific Research Applications
1,1’-(3-Nitrobenzylidene)DI(2-naphthol) has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 1,1’-(3-Nitrobenzylidene)DI(2-naphthol) involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(4-Methylbenzylidene)DI(2-naphthol)
- 1,1’-(3,4-Dimethoxybenzylidene)DI(2-naphthol)
- 1,1’-(4-Isopropylbenzylidene)DI(2-naphthol)
- 1,1’-(4-Chlorobenzylidene)DI(2-naphthol)
- 1,1’-(4-Methoxybenzylidene)DI(2-naphthol)
Uniqueness
1,1’-(3-Nitrobenzylidene)DI(2-naphthol) is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can participate in various redox reactions, making this compound versatile for different applications.
Properties
CAS No. |
34504-00-2 |
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Molecular Formula |
C27H19NO4 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C27H19NO4/c29-23-14-12-17-6-1-3-10-21(17)26(23)25(19-8-5-9-20(16-19)28(31)32)27-22-11-4-2-7-18(22)13-15-24(27)30/h1-16,25,29-30H |
InChI Key |
RVPIGGWFZMQISA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC5=CC=CC=C54)O)O |
Origin of Product |
United States |
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